3-chloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide
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Description
3-chloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C17H16ClN3O and its molecular weight is 313.79. The purity is usually 95%.
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Biological Activity
3-Chloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer research and enzyme inhibition. This article provides a detailed examination of its biological activity, including synthesis methods, structure-activity relationships, and relevant case studies.
- Molecular Formula : C16H14ClN3O
- Molecular Weight : 299.75 g/mol
- CAS Number : 868970-90-5
The compound belongs to the imidazo[1,2-a]pyridine class, which is known for diverse biological activities. The presence of a chloro substituent and an imidazo[1,2-a]pyridine moiety may enhance its interaction with biological targets.
Synthesis Methods
The synthesis of this compound can be achieved through various methodologies. Common approaches include:
- Refluxing with Chloroacetone : This method involves refluxing 2-amino-3-chloropyrazine with chloroacetone in methanol to yield the desired compound.
- Substitution Reactions : Utilizing various nucleophiles to introduce the chloro group and the imidazo[1,2-a]pyridine moiety.
Anticancer Properties
Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit promising anticancer activities. For instance:
- Inhibition of Kinases : Compounds similar to this compound have shown selective inhibitory effects on various kinases such as PI3Kα and COX-2. Preliminary studies suggest that this compound may also exhibit selective inhibitory activity against specific targets in cancer cells .
Compound Name | Activity | Notes |
---|---|---|
This compound | Potential anticancer agent | Selective inhibition against certain kinases |
8-Methylimidazo[1,2-a]pyridine | Anticancer activity | Basic structure with different substituents |
N-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines | COX-2 inhibition | Related compound with therapeutic potential |
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation.
- Cell Cycle Arrest : Similar compounds have been shown to cause cell cycle arrest in the G2/M phase, which is crucial for halting cancer progression .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- In Vivo Studies : In xenograft models using MDA-MB-468 breast cancer cells, related imidazopyridine derivatives demonstrated significant tumor growth suppression without causing weight loss in subjects .
- In Vitro Assays : Various derivatives were tested against human melanoma cell lines, showing IC50 values indicating potent anticancer activity. For example, compounds with specific structural modifications exhibited submicromolar GI50 values against multiple cancer cell lines .
Properties
IUPAC Name |
3-chloro-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O/c1-12-4-3-9-21-11-15(20-16(12)21)7-8-19-17(22)13-5-2-6-14(18)10-13/h2-6,9-11H,7-8H2,1H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDDGTFOXBULRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)CCNC(=O)C3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.